S-(4-methylphenyl) benzenecarbothioate
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Overview
Description
Preparation Methods
The synthesis of Ewha-18278 free base involves multiple steps, typically starting with the formation of a pyrazole ring. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and diazepam injection-based formulations for human applications . Industrial production methods are not extensively documented, but the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
Ewha-18278 free base undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include DMSO, ethanol, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ewha-18278 free base has a wide range of scientific research applications:
Chemistry: Used as a pan NADPH oxidase inhibitor in various chemical studies.
Medicine: Explored as a potential treatment for conditions like diabetic nephropathy and osteoporosis.
Industry: Utilized in the development of new therapeutic agents targeting NADPH oxidase enzymes.
Mechanism of Action
Ewha-18278 free base exerts its effects by inhibiting NADPH oxidase enzymes, specifically Nox1, Nox2, and Nox4. This inhibition leads to a reduction in reactive oxygen species (ROS) production, which is crucial in preventing oxidative damage in various pathological conditions . The molecular targets and pathways involved include the suppression of proinflammatory cytokines like MCP-1/CCL2, IL-6, and TNFα .
Comparison with Similar Compounds
Ewha-18278 free base is unique in its potent inhibition of multiple NADPH oxidase isoforms. Similar compounds include:
Setanaxib (GKT137831): Another NADPH oxidase inhibitor with a different specificity profile.
DPI (Diphenyleneiodonium chloride): A non-specific NADPH oxidase inhibitor.
VAS2870: Selective for Nox1 over other isoforms.
Ewha-18278 free base stands out due to its balanced inhibition of Nox1, Nox2, and Nox4, making it a versatile tool in research and potential therapeutic applications .
Properties
CAS No. |
10371-42-3 |
---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
S-(4-methylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C14H12OS/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
KMGHFAGCHUDSMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2 |
10371-42-3 | |
Origin of Product |
United States |
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